molecular formula C23H21F3N2O3 B11064173 3-[({4-[4-(Trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid

3-[({4-[4-(Trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid

Cat. No.: B11064173
M. Wt: 430.4 g/mol
InChI Key: KMFHFGWWJSQPCT-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite complex, so let’s break it down:
    • The core structure is a cyclopenta[c]quinoline , which contains a fused five-membered ring system.
    • It bears a trifluoromethyl (CF₃) group on the phenyl ring.
    • The carbonyl group (C=O) is attached to the cyclopentaquinoline ring.
    • The amino group (NH₂) is also present.
    • Overall, it’s a hybrid structure with diverse functional groups.
  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Types of Reactions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets .
    • It may modulate cell signaling pathways related to inflammation, cell growth, or other processes.
    • Further research is needed to elucidate the precise mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on specific similar compounds with the exact structure you provided.
    • you can compare it with related cyclopentaquinoline derivatives or other trifluoromethyl-substituted compounds.

    Remember that this compound’s complexity makes it intriguing for scientific exploration, and researchers continue to investigate its properties and applications

    Properties

    Molecular Formula

    C23H21F3N2O3

    Molecular Weight

    430.4 g/mol

    IUPAC Name

    3-[[4-[4-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid

    InChI

    InChI=1S/C23H21F3N2O3/c24-23(25,26)15-7-4-13(5-8-15)21-17-3-1-2-16(17)18-12-14(6-9-19(18)28-21)22(31)27-11-10-20(29)30/h1-2,4-9,12,16-17,21,28H,3,10-11H2,(H,27,31)(H,29,30)

    InChI Key

    KMFHFGWWJSQPCT-UHFFFAOYSA-N

    Canonical SMILES

    C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCCC(=O)O)C4=CC=C(C=C4)C(F)(F)F

    Origin of Product

    United States

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